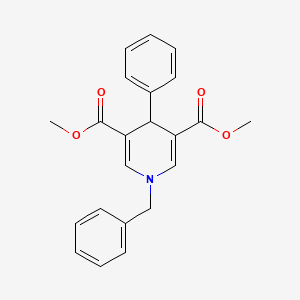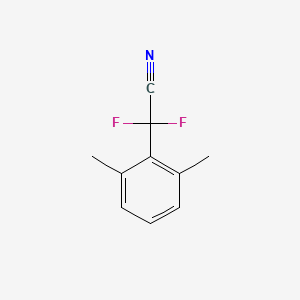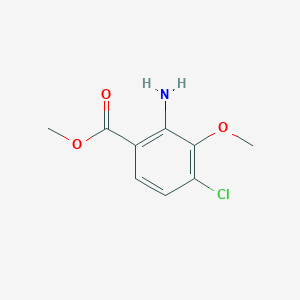
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Synthetic Route:
- Dissolve 3-chloro-2-methylaniline in dichloromethane.
- Add 4-fluorophenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction may yield amines or other reduced derivatives.
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea has several scientific research applications:
Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine:
- In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry:
- The compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate biological processes makes it a valuable research tool.
類似化合物との比較
- 1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea
- 1-(3-Methylphenyl)-3-(4-fluorophenyl)thiourea
- 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea
Uniqueness:
- The presence of both chloro and fluoro substituents in 1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea provides unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a subject of interest in various research fields.
特性
分子式 |
C14H12ClFN2S |
|---|---|
分子量 |
294.8 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C14H12ClFN2S/c1-9-12(15)3-2-4-13(9)18-14(19)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H2,17,18,19) |
InChIキー |
PUCIVFDQOOVFIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12454763.png)

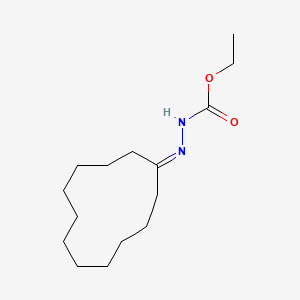
![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)

![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)
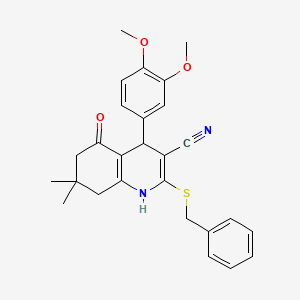
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B12454822.png)
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)
